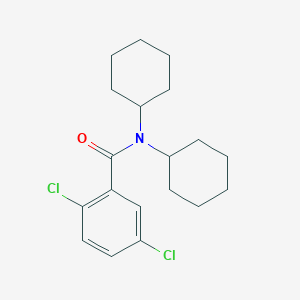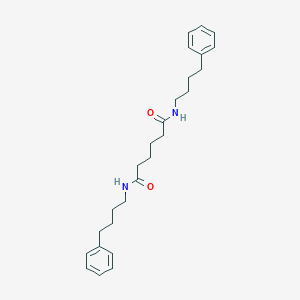![molecular formula C25H18Br3ClN2O3 B329916 1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B329916.png)
1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multiple steps, including halogenation, condensation, and cyclization reactions. The specific synthetic route may vary, but a common approach involves the following steps:
Halogenation: Introduction of bromine atoms into the phenyl and benzylidene rings.
Condensation: Formation of the benzylidene group through a condensation reaction with an aldehyde.
Cyclization: Formation of the pyrazolone ring through cyclization of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, controlled reaction conditions, and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE include other halogenated pyrazolones and benzylidene derivatives. These compounds share structural similarities but may differ in their specific functional groups and halogenation patterns.
Uniqueness
The uniqueness of this compound lies in its combination of multiple halogen atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H18Br3ClN2O3 |
|---|---|
Molecular Weight |
669.6 g/mol |
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[[2,3-dibromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C25H18Br3ClN2O3/c1-14-19(25(32)31(30-14)18-9-7-17(26)8-10-18)11-16-12-21(33-2)24(23(28)22(16)27)34-13-15-5-3-4-6-20(15)29/h3-12H,13H2,1-2H3/b19-11- |
InChI Key |
XDVYJIHGEXYGJS-ODLFYWEKSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2Br)Br)OCC3=CC=CC=C3Cl)OC)C4=CC=C(C=C4)Br |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2Br)Br)OCC3=CC=CC=C3Cl)OC)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2Br)Br)OCC3=CC=CC=C3Cl)OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B329835.png)


![ethyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B329840.png)
![N-[4-(diethylamino)phenyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B329841.png)
![1-(2,3-Dimethylphenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B329842.png)
![2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B329843.png)

![Ethyl 2-[(4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B329846.png)
![4-methoxy-N-{6-[(4-methoxybenzoyl)amino]-2-pyridinyl}benzamide](/img/structure/B329847.png)
![METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B329848.png)
![N-{2-methyl-5-[(2-thienylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B329849.png)
![Dimethyl 5-{[3-(4-fluorophenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B329851.png)
![3-{[(4-tert-butylphenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B329853.png)
